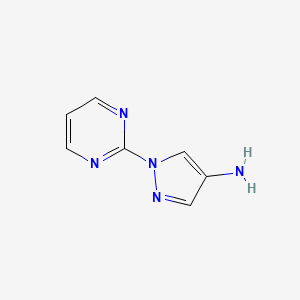

1-(pyrimidin-2-yl)-1H-pyrazol-4-amine

CAS No.: 1156601-73-8

Cat. No.: VC2625485

Molecular Formula: C7H7N5

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1156601-73-8 |

|---|---|

| Molecular Formula | C7H7N5 |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 1-pyrimidin-2-ylpyrazol-4-amine |

| Standard InChI | InChI=1S/C7H7N5/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H,8H2 |

| Standard InChI Key | YQMXNLJSYFTVOF-UHFFFAOYSA-N |

| SMILES | C1=CN=C(N=C1)N2C=C(C=N2)N |

| Canonical SMILES | C1=CN=C(N=C1)N2C=C(C=N2)N |

Introduction

Chemical Structure and Classification

1-(pyrimidin-2-yl)-1H-pyrazol-4-amine belongs to the class of heterocyclic compounds containing both pyrazole and pyrimidine rings. The compound features a pyrazole ring with an amino group at the 4-position and a pyrimidinyl substituent at the 1-position. This structural arrangement creates a unique electronic distribution and potential hydrogen bonding sites that may contribute to its biological activities.

Structural Features and Characteristics

The compound is characterized by a planar structure due to the delocalization of electrons in both the pyrazole and pyrimidine rings. The N-NH motif of the pyrazole ring can serve as both a hydrogen-bond acceptor and donor, potentially enabling interactions with biological targets such as protein kinases. The amino group at the 4-position of the pyrazole adds another potential hydrogen bond donor site, which can enhance binding to target proteins.

Table 1: Key Structural Properties of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine

| Property | Description |

|---|---|

| Molecular Formula | C7H7N5 |

| Structural Features | Pyrazole ring connected to pyrimidine ring at N1 position; Amino group at C4 of pyrazole |

| Ring Systems | 5-membered pyrazole ring; 6-membered pyrimidine ring |

| Key Functional Groups | Amino group; N-heterocyclic rings |

| Hydrogen Bond Donors | NH2 group; potentially NH of pyrazole (depending on tautomeric form) |

| Hydrogen Bond Acceptors | N atoms of pyrazole and pyrimidine rings |

Synthetic Approaches

Starting Materials and Precursors

The synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine would likely require key precursors such as 4-nitropyrazole, which could be reduced to 4-aminopyrazole, and 2-halopyrimidines as coupling partners. For similar compounds, the reduction of 4-nitropyrazole to the corresponding amine has been achieved using various catalytic hydrogenation methods .

Table 2: Potential Synthetic Routes for 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine Based on Related Compounds

| Route | Starting Materials | Key Reactions | Conditions | Potential Yield |

|---|---|---|---|---|

| Route 1 | 4-Nitropyrazole and 2-chloropyrimidine | 1. Reduction of nitro group 2. N-arylation | 1. H2, Pd/C or Pt/C, HCl 2. Pd catalyst, base | Moderate to High |

| Route 2 | 4-Aminopyrazole and 2-halopyrimidine | Buchwald-Hartwig amination | Pd catalyst, base, dioxane/EtOH/water | 25-70% |

| Route 3 | Pyrazole boronic ester and 2-amino-4-chloropyrimidine | Suzuki coupling followed by rearrangement | PdCl2(dppf)·DCM, K2CO3, mixed solvents | Variable |

Catalysts and Reaction Conditions

For the reduction of nitro compounds to amines, as would be required in the synthesis of 4-aminopyrazole intermediates, transition metal catalysts have shown effectiveness. Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalysts with 1-10 weight percent metal loading have demonstrated high selectivity in similar reactions . The reactions typically proceed under hydrogen atmosphere at pressures ranging from 14 to 105 psia and temperatures of 20-60°C, preferably 30-40°C .

| Structural Feature | Effect on CDK2 Inhibition | Effect on Cellular Activity |

|---|---|---|

| Pyrazole at C4 of pyrimidine | Enhances potency | Improves antiproliferative activity |

| Pyrazol-4-yl vs. Pyrazol-5-yl at NH position | Pyrazol-4-yl shows 18-fold higher activity | Correlates with enhanced cellular potency |

| N-methylation of pyrazole | May reduce activity | May reduce cellular penetration |

| Substitution at pyrimidine C5 | Can enhance selectivity | Variable effects on cell activity |

| Property | Estimated Value | Significance in Drug Development |

|---|---|---|

| Molecular Weight | ~175 g/mol | Within Lipinski's rule of 500 |

| Hydrogen Bond Donors | 2-3 | Within acceptable range for oral bioavailability |

| Hydrogen Bond Acceptors | 5 | Within acceptable range for oral bioavailability |

| Estimated logP | 0.5-1.5 | Moderate lipophilicity suggesting balanced solubility/permeability |

| Polar Surface Area | 60-80 Ų | Suggests potential for oral absorption and CNS penetration |

| Rotatable Bonds | 1-2 | Low molecular flexibility may enhance binding affinity |

Physicochemical Characterization Methods

Analytical Techniques for Characterization

Several analytical techniques would be suitable for characterizing 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine:

-

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information. For related pyrazole compounds, ¹H NMR has been effectively used to determine product ratios and confirm structural features .

-

High-Performance Liquid Chromatography (HPLC) would be useful for assessing purity and monitoring reactions, as demonstrated in the synthesis of related compounds .

-

Mass Spectrometry would confirm the molecular weight and fragmentation pattern, helping to verify the structure.

Research Gaps and Future Directions

Current Limitations in Research

The available literature shows limited specific information on 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine itself, although related compounds have been extensively studied. Key research gaps include:

-

Lack of optimized synthesis protocols specifically for 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine

-

Limited data on its biological activity profile

-

Insufficient information on its pharmacokinetic properties

-

Unexplored structure-activity relationships with systematic modifications

Proposed Research Directions

Future research on 1-(pyrimidin-2-yl)-1H-pyrazol-4-amine could focus on:

-

Development of efficient and scalable synthesis methods

-

Comprehensive evaluation of its activity against various kinases, especially CDK2

-

Exploration of its antiproliferative activity against diverse cancer cell lines

-

Investigation of structure-activity relationships through systematic modifications of the core structure

-

Assessment of pharmacokinetic properties and in vivo efficacy in relevant disease models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume